3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H3Cl2N3 |
|---|---|
Molecular Weight |
188.01 g/mol |
IUPAC Name |
3,4-dichloro-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C6H3Cl2N3/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H,9,10,11) |
InChI Key |
JAQVAOZQWDIKKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(NN=C2N=C1)Cl)Cl |
Origin of Product |
United States |
A Legacy of Discovery: the Pyrazolo 3,4 B Pyridine Heterocyclic System
The journey of the pyrazolo[3,4-b]pyridine ring system from a synthetic curiosity to a cornerstone of medicinal chemistry is a testament to its inherent versatility. The initial synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was accomplished by Ortoleva in 1908. mdpi.comnih.gov This pioneering work was shortly followed by the efforts of Bulow, who expanded the synthetic repertoire to include N-phenyl-3-methyl substituted derivatives. nih.gov
The significance of the pyrazolo[3,4-b]pyridine scaffold lies in its remarkable breadth of biological activities. Over the decades, derivatives of this heterocyclic system have been shown to exhibit a wide array of pharmacological properties, including but not limited to:
Antiviral
Antibacterial
Antimalarial
Antitrypanosomal
Anti-inflammatory
Antihypertensive
Antitumor activities
This diverse bioactivity has cemented the pyrazolo[3,4-b]pyridine core as a "privileged scaffold" in drug discovery, a status underscored by the exponential growth in related publications and patents in recent years. mdpi.com
The Architectural Blueprint: Structural Features and Tautomerism
The 1H-pyrazolo[3,4-b]pyridine system is a bicyclic aromatic heterocycle formed by the fusion of a pyrazole (B372694) ring and a pyridine (B92270) ring. mdpi.com This fusion can result in two possible tautomeric forms: the 1H- and 2H-isomers. mdpi.com
| Tautomer | Description | Relative Stability |
| 1H-Pyrazolo[3,4-b]pyridine | The hydrogen atom is attached to the nitrogen at position 1 of the pyrazole ring. | More stable |
| 2H-Pyrazolo[3,4-b]pyridine | The hydrogen atom is attached to the nitrogen at position 2 of the pyrazole ring. | Less stable |
Charting New Territories: Research on Dichlorinated Pyrazolo 3,4 B Pyridine Derivatives
Annulation Strategies for Pyrazolo[3,4-b]pyridine Ring Formation
The construction of the fused pyrazolo[3,4-b]pyridine ring system is typically achieved through annulation, where one ring is built upon the other. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
One major synthetic route involves the annulation of a pyrazole (B372694) ring onto a functionalized pyridine (B92270) core. nih.govcdnsciencepub.com This approach typically utilizes a substituted pyridine containing reactive groups positioned to facilitate cyclization with a hydrazine (B178648) derivative. A common precursor for this strategy is a 2-chloropyridine (B119429) substituted at the 3-position with an electron-withdrawing group such as a cyano, aldehyde, ketone, or ester group. nih.gov
The reaction of 2-chloro-3-cyanopyridine (B134404) derivatives with hydrazine hydrate (B1144303) is a well-established method for producing 3-amino-1H-pyrazolo[3,4-b]pyridines. researchgate.netcdnsciencepub.com The mechanism involves two potential pathways: an initial nucleophilic substitution of the chlorine atom by hydrazine, followed by an intramolecular cyclization where the terminal amino group of the hydrazine attacks the cyano carbon. cdnsciencepub.com Alternatively, the reaction could begin with the addition of hydrazine to the cyano group to form an amidrazone, which then undergoes cyclization via intramolecular nucleophilic aromatic substitution of the chlorine. cdnsciencepub.com This method provides a direct route to 3-amino substituted derivatives, which are valuable intermediates for further functionalization.
Table 1: Examples of Pyrazole Ring Annulation onto Pyridine Scaffolds Data synthesized from multiple sources.
| Pyridine Precursor | Reagent | Conditions | Product Type | Reference |
| 2-Chloro-3-cyanopyridine | Hydrazine Hydrate | Ethanol (B145695), Reflux | 3-Amino-1H-pyrazolo[3,4-b]pyridine | researchgate.netcdnsciencepub.com |
| 2-Chloro-3-formylpyridine | Hydrazine Hydrate | Ethanol, Reflux | 1H-Pyrazolo[3,4-b]pyridine | nih.gov |
| 2-Hydrazinonicotinic Acid | Polyphosphoric Acid | 180–190 °C | 1,6-Dihydro-pyrazolo[3,4-b]pyridin-3-one |
Synthesis via Pyridine Ring Formation onto Preformed Pyrazole Scaffolds
The construction of a pyridine ring onto a pre-existing pyrazole scaffold is the more frequently employed strategy for synthesizing pyrazolo[3,4-b]pyridines. nih.gov This approach typically begins with a 5-aminopyrazole derivative, which acts as a dinucleophile, reacting with a 1,3-dielectrophilic species to form the six-membered pyridine ring. nih.govmdpi.com
A variety of 1,3-dielectrophiles can be used, including 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and their synthetic equivalents. nih.govmdpi.com When a non-symmetrical 1,3-dicarbonyl compound is used, the reaction can potentially yield two different regioisomers. nih.govmdpi.com The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons; the more electrophilic carbonyl group reacts first with the pyrazole's ring nitrogen, while the less electrophilic one reacts with the exocyclic amino group. mdpi.com For instance, the reaction between 5-aminopyrazole and 1,1,1-trifluoropentane-2,4-dione results in the trifluoromethyl group being located at the 4-position of the final pyrazolo[3,4-b]pyridine, as the carbonyl adjacent to the CF₃ group is more electrophilic. mdpi.com
The Gould-Jacobs reaction is another classic method that falls under this category. It involves the reaction of a 5-aminopyrazole with diethyl 2-(ethoxymethylene)malonate, which typically leads to the formation of a 4-chloro-1H-pyrazolo[3,4-b]pyridine derivative after subsequent cyclization and chlorination steps. mdpi.com
Multicomponent Reactions (MCRs) in the Construction of Pyrazolo[3,4-b]pyridine Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, have emerged as a powerful tool for the efficient construction of complex heterocyclic systems like pyrazolo[3,4-b]pyridines. nih.govacs.org These reactions are highly valued for their operational simplicity, atom economy, and ability to rapidly generate molecular diversity. acs.org
A notable example is the three-component synthesis involving an aldehyde, a β-ketoamide, and a 5-aminopyrazole. acs.org This reaction, often facilitated by microwave irradiation, provides a flexible and practical approach to various dihydropyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6(3H)-one derivatives with good functional group tolerance. acs.org Another well-documented MCR involves the condensation of substituted benzaldehydes, malononitrile, and 3-amino-5-methylpyrazole. researchgate.net This solvent-free grinding method is particularly efficient, offering high yields in very short reaction times. researchgate.net
Furthermore, novel polyheterocyclic scaffolds such as 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones have been synthesized through a three-component reaction of 3-aminopyrazol-5-ones, substituted salicylic (B10762653) aldehydes, and acetylacetic ester in refluxing acetic acid. nih.gov
Table 2: Selected Multicomponent Reactions for Pyrazolo[3,4-b]pyridine Synthesis Data synthesized from multiple sources.
| Components | Conditions | Product Type | Reference |
| Phenylglyoxal, β-Ketoamide, 5-Aminopyrazole | Acetic Acid, Microwave | Dihydropyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6(3H)-one | acs.org |
| Substituted Benzaldehyde, Malononitrile, 3-Amino-5-methylpyrazole | Solvent-free grinding | 6-Amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | researchgate.net |
| 3-Aminopyrazol-5-one, Salicylic Aldehyde, Acetylacetic Ester | Acetic Acid, Piperidine, Reflux | 2,3-Dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dione | nih.gov |
| Aldehyde, Meldrum's Acid, 3-Methyl-1H-pyrazol-5-amine | Polyethylene Glycol (PEG)-400 | Pyrazolo[3,4-b]pyridine-6(7H)-one | researchgate.net |
Catalytic Approaches in Pyrazolo[3,4-b]pyridine Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, improved selectivity, and access to novel chemical transformations. The synthesis of the pyrazolo[3,4-b]pyridine core has significantly benefited from the application of various catalytic systems, including transition metals, organocatalysts, and carbocatalysts.
Transition metals are widely used to catalyze the formation and functionalization of pyrazolo[3,4-b]pyridines.
Copper-Promoted Synthesis: Copper(II) acetylacetonate (B107027) has been effectively used as a catalyst for the formal [3+3] cycloaddition reaction to synthesize pyrazolo[3,4-b]pyridine derivatives. acs.org This method is noted for its efficiency and mild reaction conditions, leading to high yields of the desired products. acs.org
Palladium-Promoted Synthesis: Palladium catalysis is particularly valuable for constructing derivatives with specific functionalities. A Pd-catalyzed aminocarbonylation strategy has been developed as an expedient route to a broad range of 1H-pyrazolo[3,4-b]pyridine-3-carboxamides, which are prevalent in pharmaceutically active molecules. nih.govthieme.de Palladium catalysts such as PdCl₂(PPh₃)₂ are also employed in cross-coupling reactions like the Suzuki, Sonogashira, and Heck reactions to functionalize pre-formed iodinated pyrazolo[3,4-b]pyridines, demonstrating the utility of this approach in elaborating the core structure. nih.gov
Other Metal Catalysts: Other metals have also been shown to be effective. Zirconium tetrachloride (ZrCl₄), a low-toxicity and water-stable Lewis acid, catalyzes the cyclization of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones. mdpi.com Silver catalysts, such as Ag(CF₃CO₂), have been used to achieve a cascade 6-endo-dig cyclization of 5-aminopyrazoles and alkynyl aldehydes, affording diverse pyrazolo[3,4-b]pyridine frameworks. nih.gov
In a shift towards more sustainable and metal-free methodologies, organocatalysis has gained prominence.
Organocatalysis: Simple organic molecules like L-proline have been used to catalyze the three-component domino reaction between 5-aminopyrazoles, 1,3-dicarbonyl compounds, and aromatic aldehydes. nih.govresearchgate.net L-proline is believed to facilitate the initial carbonyl condensation by forming an imine with the aldehyde. nih.gov In addition, heterogeneous acid catalysts, such as amorphous carbon-supported sulfonic acid (AC-SO₃H), have been developed for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds under mild, room-temperature conditions. rsc.orgnih.gov
Carbene-Catalyzed Asymmetric Synthesis: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for asymmetric synthesis. A notable application is the NHC-catalyzed oxidative [3+3] annulation of enals with pyrazol-5-amines. rsc.org This reaction proceeds under mild conditions and provides a structurally diverse set of chiral pyrazolo[3,4-b]pyridin-6-ones in excellent yields and with high enantioselectivities, showcasing a sophisticated method for controlling stereochemistry in the synthesis of these scaffolds. rsc.org
Table 3: Catalytic Methodologies in Pyrazolo[3,4-b]pyridine Synthesis Data synthesized from multiple sources.
| Catalyst Type | Specific Catalyst | Reaction Type | Product Feature | Reference |
| Transition Metal | Copper(II) acetylacetonate | [3+3] Cycloaddition | High Yields | acs.org |
| Transition Metal | Palladium Complex | Aminocarbonylation | 3-Carboxamide derivatives | thieme.de |
| Transition Metal | Zirconium tetrachloride (ZrCl₄) | Cyclization | Lewis acid catalysis | mdpi.com |
| Transition Metal | Silver trifluoroacetate (B77799) (Ag(CF₃CO₂)) | 6-endo-dig Cyclization | Functionalized derivatives | nih.gov |
| Organocatalyst | L-Proline | Three-component domino | Regioselective synthesis | nih.govresearchgate.net |
| Organocatalyst | N-Heterocyclic Carbene (NHC) | Asymmetric [3+3] Annulation | Chiral pyrazolo[3,4-b]pyridin-6-ones | rsc.org |
| Heterogeneous | Amorphous Carbon-Sulfonic Acid (AC-SO₃H) | Sequential opening/closing cascade | Green synthesis | rsc.org |
Metal-Free and Solvent-Free Synthetic Protocols
In recent years, the development of environmentally benign synthetic methods has led to the exploration of metal-free and solvent-free conditions for the synthesis of pyrazolo[3,4-b]pyridine derivatives. These approaches aim to reduce waste, avoid toxic metal catalysts, and simplify purification processes.
One notable solvent-free approach involves the condensation reaction of aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole, which yields pyrazolo[3,4-b]pyridine derivatives in high yields at 100 °C. nih.gov While this specific example does not yield the dichloro-derivative, it demonstrates the feasibility of forming the pyrazolo[3,4-b]pyridine core under solvent-free conditions. The reaction is believed to proceed through a Michael addition, followed by cyclization and dehydration. nih.gov
Another strategy employs microwave irradiation to facilitate the synthesis of pyrazolo[3,4-b]quinolines and pyrazolo[3,4-c]pyrazoles from β-chlorovinylaldehydes and hydrazines using p-toluenesulfonic acid (p-TsOH) under solvent-free conditions. researchgate.net This methodology highlights the potential of microwave-assisted, solvent-free synthesis for related heterocyclic systems. Furthermore, a one-pot, four-component reaction for the synthesis of 4-aroyl-3-methyl-1,6-diaryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives has been reported using a nanocatalyst in an ethanol/water mixture, which, while not entirely solvent-free, represents a greener approach. alliedacademies.org
A truly solvent-free synthesis of pyrazolo[3,4-b]pyridine-6-carboxylate derivatives has been achieved starting from 3-methyl-1-phenyl-1H-pyrazol-5-amine, demonstrating high efficiency compared to conventional refluxing methods. nih.gov
| Starting Materials | Conditions | Product Type | Yield (%) | Reference |
| Aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, 3-(cyanoacetyl)indole | 100 °C, solvent-free | Pyrazolo[3,4-b]pyridines with indole (B1671886) moieties | High | nih.gov |
| β-chlorovinylaldehydes, hydrazine hydrate/phenylhydrazine | p-TsOH, microwave irradiation, solvent-free | Pyrazolo[3,4-b]quinolines | Not specified | researchgate.net |
| 3-methyl-1-phenyl-1H-pyrazol-5-amine, various reagents | Solvent-free | Pyrazolo[3,4-b]pyridine-6-carboxylates | 55-70 | nih.gov |
Functionalization and Derivatization Strategies for the Pyrazolo[3,4-b]pyridine Core
The biological activity of pyrazolo[3,4-b]pyridine derivatives can be fine-tuned by introducing various substituents at different positions of the heterocyclic core. Regioselective functionalization and post-cyclization modifications are crucial for creating diverse chemical libraries for drug discovery.
Regioselective Functionalization at Specific Positions (N1, C3, C4, C5, C6)
N1-Position: The N1 position of the pyrazole ring is a common site for functionalization, often through alkylation or arylation. In many synthetic strategies, the N1 substituent is introduced at the pyrazole starting material stage to control regioselectivity during the subsequent pyridine ring formation. mdpi.com For instance, the use of 1-substituted-5-aminopyrazoles is a common approach. rsc.org
C3-Position: The C3 position can be functionalized through various methods. Halogenation at this position, for example, bromination or chlorination, has been reported. rsc.org Furthermore, palladium-catalyzed aminocarbonylation of 3-halo-pyrazolo[3,4-b]pyridines provides a route to 3-carboxamide derivatives. thieme.de
C4-Position: The Gould-Jacobs reaction, which utilizes 3-aminopyrazole (B16455) and diethyl 2-(ethoxymethylene)malonate, often results in a 4-chloro-substituted 1H-pyrazolo[3,4-b]pyridine. mdpi.comnih.gov This chloro-substituent can then serve as a handle for further functionalization. Direct C4-alkylation of pyridines has been a challenge, but methods are being developed to achieve this regioselectively. chemrxiv.orgchemrxiv.org
C5-Position: Functionalization at the C5 position has been demonstrated through the synthesis of pyrazolo[3,4-b]pyridine-5-carbohydrazide, which can be further elaborated into various heterocyclic systems. researchgate.net
C6-Position: The C6 position can be regioselectively functionalized using alkynyl aldehydes as starting materials, leading to C6-substituted pyrazolo[3,4-b]pyridines. nih.gov
| Position | Functionalization Method | Reagents/Conditions | Resulting Substituent | Reference |
| N1 | Alkylation/Arylation | Use of substituted pyrazole precursors | Alkyl, Aryl | mdpi.comrsc.org |
| C3 | Halogenation | Bromine, Chlorine | Bromo, Chloro | rsc.org |
| C3 | Aminocarbonylation | Pd-catalyst, CO, Amine | Carboxamide | thieme.de |
| C4 | Gould-Jacobs Reaction | Diethyl 2-(ethoxymethylene)malonate, POCl₃ | Chloro | mdpi.comnih.gov |
| C5 | Derivatization | Hydrazine hydrate on ester | Carbohydrazide | researchgate.net |
| C6 | Cyclization | Alkynyl aldehydes | Various substituents | nih.gov |
Post-Cyclization Modifications (e.g., Halogenation, Reductive Desulfurization, Hydrolysis, Suzuki Coupling)
Halogenation: Halogen atoms can be introduced onto the pyrazolo[3,4-b]pyridine core after its formation. For example, bromination or chlorination of 1-benzyl-1H-pyrazolo[3,4-b]pyridine has been shown to occur at the 3-position. rsc.org
Reductive Desulfurization: While specific examples for the pyrazolo[3,4-b]pyridine core are not abundant in the provided literature, reductive desulfurization using reagents like Raney Nickel is a well-established method for removing sulfur-containing groups and replacing them with hydrogen atoms. organicreactions.org This technique could be applied to thienopyrazolo[3,4-b]pyridine derivatives to access desulfurized analogues.
Hydrolysis: Functional groups on the pyrazolo[3,4-b]pyridine ring can be modified through hydrolysis. For instance, the basic hydrolysis of a 5-carbonitrile derivative to the corresponding carboxylic acid has been reported. researchgate.net Similarly, hydrolysis of ester or amide functionalities can be achieved under appropriate acidic or basic conditions. beilstein-journals.org
Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the functionalization of halo-pyrazolo[3,4-b]pyridines. This palladium-catalyzed reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at positions bearing a halogen atom, such as chlorine or bromine. This has been demonstrated for the synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines.
Mechanistic Investigations of Pyrazolo[3,4-b]pyridine Synthetic Pathways
Understanding the reaction mechanisms involved in the synthesis of pyrazolo[3,4-b]pyridines is crucial for optimizing reaction conditions and controlling regioselectivity.
The formation of the pyrazolo[3,4-b]pyridine ring from 5-aminopyrazoles and 1,3-dicarbonyl compounds can proceed through different mechanistic pathways. The initial step involves the nucleophilic attack of either the amino group or the C4 carbon of the pyrazole onto one of the carbonyl groups of the dicarbonyl compound. This is followed by a cyclization and dehydration step to form the pyridine ring. mdpi.comnih.gov The regioselectivity of this reaction is dependent on the relative electrophilicity of the two carbonyl groups in an unsymmetrical dicarbonyl compound. mdpi.com
In the Gould-Jacobs reaction, the proposed mechanism involves the initial reaction of the amino group of 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate, followed by cyclization and subsequent treatment with phosphorus oxychloride to yield the 4-chloro derivative. mdpi.comnih.gov
For the synthesis of halogen-functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes, a cascade 6-endo-dig cyclization is proposed. The reaction can be initiated by silver, iodine, or N-bromosuccinimide (NBS). The mechanism involves the initial condensation of the aminopyrazole with the alkynyl aldehyde, followed by activation of the alkyne and subsequent intramolecular cyclization. nih.gov
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the structural aspects and reaction mechanisms of pyrazolo[3,4-b]pyridine derivatives, providing insights into their electronic properties and reactivity. nih.gov
| Synthetic Route | Key Mechanistic Steps | Factors Influencing Regioselectivity | Reference |
| 5-Aminopyrazole + 1,3-Dicarbonyl | Nucleophilic attack, cyclization, dehydration | Relative electrophilicity of carbonyl groups | mdpi.comnih.gov |
| Gould-Jacobs Reaction | Michael-type addition, cyclization, chlorination | Symmetrical nature of the biselectrophile | mdpi.comnih.gov |
| 5-Aminopyrazole + Alkynyl Aldehyde | Condensation, alkyne activation, 6-endo-dig cyclization | Nature of the alkyne activator | nih.gov |
Rational Drug Design and Scaffold Hopping Approaches for Pyrazolo[3,4-b]pyridines
Rational drug design and scaffold hopping are key strategies in modern medicinal chemistry to discover novel and potent therapeutic agents. nih.govrsc.org For the pyrazolo[3,4-b]pyridine core, these approaches have been instrumental in developing inhibitors for various protein kinases.
Scaffold hopping involves replacing a central molecular core with a bioisosteric equivalent to identify novel structures with improved properties. nih.gov This strategy was successfully used to develop novel Tropomyosin receptor kinase (TRK) inhibitors. rsc.orgnih.gov By analyzing the structures of existing inhibitors like larotrectinib (B560067) and entrectinib, researchers identified the pyrazolo[3,4-b]pyridine ring as a suitable scaffold. rsc.orgnih.gov The pyrazolo portion of this scaffold serves as an effective hydrogen bond center, while the pyridine ring can engage in π–π stacking interactions with key amino acid residues, such as Phe589 in the TRK active site. rsc.orgnih.gov This computer-aided drug design (CADD) approach led to the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives, with several exhibiting nanomolar inhibitory activities against TRKA. nih.gov
Similarly, a rational drug design strategy was employed to identify potent TANK-binding kinase 1 (TBK1) inhibitors. nih.govtandfonline.com By analyzing the binding mode of a known inhibitor, URMC-099, researchers used a bioisostere strategy to design 1H-pyrazolo[3,4-b]pyridine derivatives as potential replacements, leading to the discovery of compounds with picomolar inhibitory activity. tandfonline.com These design strategies highlight the power of combining structural biology insights with computational tools to guide the synthesis of targeted therapeutics. nih.govtandfonline.com
Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy
Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing the potency and selectivity of drug candidates. For pyrazolo[3,4-b]pyridine derivatives, SAR studies have provided valuable insights into how different substituents influence their biological activity against various targets.
In the development of TRK inhibitors, modifications around the pyrazolo[3,4-b]pyridine core led to significant variations in potency. nih.gov For instance, compound C03 emerged as a potent inhibitor with an IC50 value of 56 nM against TRKA. nih.govrsc.org The specific substitutions on this compound were key to its high affinity.
For a series of adenosine (B11128) 5'-monophosphate-activated protein kinase (AMPK) activators, SAR studies revealed that an exposed pyrazole N-H group and a para substitution on an associated diphenyl group were essential for activation potency. nih.gov Compound 17f from this series showed activation comparable to the known activator A-769662. nih.gov
In the pursuit of novel dihydrofolate reductase (DHFR) inhibitors, SAR analysis of 3-substituted-pyrazolo[3,4-b]pyridine derivatives identified several potent compounds. ekb.eg Compounds 4d , 6c , and 9c showed significantly better inhibitory activity against DHFR (IC50 values of 0.72, 0.95, and 1.09 µM, respectively) compared to the standard drug Trimethoprim (IC50 = 5.54 µM). ekb.eg
A comprehensive SAR study was also conducted on derivatives designed as TBK1 inhibitors. nih.govtandfonline.com Through several rounds of optimization, compound 15y was identified as an exceptionally potent inhibitor with an IC50 value of just 0.2 nM. nih.govtandfonline.com The study systematically explored substitutions at two key positions (R¹ and R²) on the scaffold, demonstrating that fine-tuning these positions could dramatically enhance inhibitory activity. tandfonline.com
The table below summarizes the biological activity of selected pyrazolo[3,4-b]pyridine derivatives against their respective targets.
| Compound | Target | Biological Activity (IC50) | Source |
|---|---|---|---|
| C03 | TRKA | 56 nM | nih.govrsc.org |
| 15y | TBK1 | 0.2 nM | nih.govtandfonline.com |
| 4d | DHFR | 0.72 µM | ekb.eg |
| 6c | DHFR | 0.95 µM | ekb.eg |
| 9c | DHFR | 1.09 µM | ekb.eg |
| 9d | A549 cell line (anti-lung cancer) | 3.06 µM | nih.gov |
Advanced Computational Chemistry Methodologies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. ekb.eg It is widely used to understand the interactions between ligands and their biological targets at a molecular level.
In the study of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors, molecular docking simulations were performed on 37 ligands. nih.gov The docking scores ranged from -12.672 to -14.169 kcal/mol. nih.gov The top-scoring ligand, L5 , was predicted to form five conventional hydrogen bonds with key residues Glu546, Met620, Lys627, and Lys572, as well as three carbon-hydrogen bonds with Gly623, Glu618, and Asp703, highlighting the stability of the ligand-protein complex. nih.gov
For AMPK activators, molecular modeling showed that the potent compound 17f formed crucial hydrogen bond interactions with residues Lys29, Asp88, and Arg83 within the enzyme's active site. nih.gov Similarly, docking studies of DHFR inhibitors revealed that the most active compounds (4d , 6c , and 9c ) exhibited the highest binding affinity for the DHFR active site. ekb.eg
In the development of TBK1 inhibitors, docking was used as a guide for structural modification. tandfonline.com The initial hit compound 6 was shown to have a binding model similar to a known inhibitor. tandfonline.com Subsequent docking studies of optimized compounds revealed key interactions. For example, the highly potent compound 15y was predicted to form hydrogen bonds with Thr96 and Leu15 in the solvent region of the binding site, an interaction that contributed to its superior activity. tandfonline.com
The table below presents selected molecular docking results for pyrazolo[3,4-b]pyridine derivatives.
| Compound/Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Source |
|---|---|---|---|---|
| L5 | TRKA | -14.169 | Glu546, Met620, Lys627, Lys572, Gly623, Glu618, Asp703 | nih.gov |
| 17f | AMPK | Not Specified | Lys29, Asp88, Arg83 | nih.gov |
| 15y | TBK1 | Not Specified | Thr96, Leu15 | tandfonline.com |
| ZINC000013331109 | TRKA | -10.775 | Not Specified | nih.gov |
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It provides insights into molecular stability, reactivity, and other electronic properties by calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. acs.org
DFT calculations have been applied to newly synthesized pyrazolo[3,4-b]pyridine derivatives to understand their electronic properties. acs.org For one highly active compound, 2g , the calculated energy gap (ΔE = ELUMO – EHOMO) was found to be 0.17 eV. acs.org A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. acs.org
Theoretical studies on various pyrazolo[3,4-b]pyridines have also used DFT at the B3LYP/6-311G(d,p) level to calculate global chemical activity descriptors like electron affinity, ionization potential, and hardness to predict the stability and reactivity of the molecules. researchgate.net Such calculations are essential for understanding the intrinsic electronic properties that drive biological activity. Furthermore, AM1 calculations have shown that the 1H-tautomer of the pyrazolo[3,4-b]pyridine scaffold is significantly more stable than the 2H-tautomer by nearly 9 kcal/mol, a finding that is crucial for structural and computational analysis. mdpi.com
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as their drug-likeness, early in the discovery process. mdpi.com These predictions help to identify compounds with favorable pharmacokinetic profiles and reduce late-stage attrition.
For pyrazolo[3,4-b]pyridine derivatives developed as TRK inhibitors, ADMET properties were evaluated computationally. nih.gov This analysis included checking for adherence to Lipinski's Rule of Five (Ro5), a set of guidelines used to assess drug-likeness and determine if a compound is likely to be orally active. nih.gov Hits identified from virtual screening were filtered using Ro5 to eliminate unsuitable candidates before further analysis. nih.gov
In another study, the physicochemical properties of a series of pyrazolo[3,4-b]pyridines were predicted using the SwissADME server. acs.org This platform evaluates compounds based on criteria like Lipinski's five rules to predict their potential as oral drug candidates. acs.org Such computational evaluations confirmed that most of the synthesized compounds in a separate study on pyrazolo[1,5-a]pyrimidines fell within the acceptable range set by Lipinski's rule, showed potential for high gastrointestinal absorption, and had a low predicted risk of carcinogenicity. mdpi.com These predictive models are invaluable for prioritizing which compounds should be synthesized and tested, saving significant time and resources. nih.govacs.org
When the experimental 3D structure of a target protein is unavailable, homology modeling can be used to generate a theoretical model based on the known structure of a related protein. This model can then be used for structure-based drug design, including virtual screening.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach was utilized in the search for new TRK inhibitors. nih.gov A pharmacophore model, which defines the essential 3D features required for biological activity, was generated from a set of 37 pyrazolo[3,4-b]pyridine derivatives. nih.gov This model was then used to screen the ZINC database, a large collection of commercially available compounds. nih.gov An initial screening of 453 potential inhibitors led to the identification of a hit ligand, ZINC000013331109 , which exhibited a good docking score of -10.775 kcal/mol and favorable binding interactions. nih.gov
This combination of pharmacophore modeling and virtual screening is a powerful tool for discovering novel ligands. nih.gov In another example, a virtual screening approach was used to identify a set of pyrazolo[3,4-b]pyridine-based compounds as new Mps1 kinase inhibitors, leading to the discovery of a compound with an IC50 of 2.596 nM. nih.gov These examples demonstrate the effectiveness of computational screening in identifying promising new lead compounds for further development. nih.govnih.gov
Pharmacological and Biological Activities of Pyrazolo 3,4 B Pyridine Derivatives in Preclinical Research
Anticancer Activity and Kinase Inhibition
Derivatives of 1H-pyrazolo[3,4-b]pyridine have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and migration.
Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibitors
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a pivotal role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers, making them an attractive target for cancer therapy. nih.gov A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives has been designed and evaluated as potent and selective FGFR kinase inhibitors. nih.govnih.gov
A key strategy in the design of these inhibitors involved a scaffold hopping approach based on the structure of known FGFR inhibitors like AZD4547. nih.gov This led to the development of derivatives that demonstrated high potency and selectivity for FGFR over other kinases such as VEGFR2. nih.govacs.org Structure-activity relationship (SAR) studies revealed the importance of the 1H-pyrazolo[3,4-b]pyridine core, as its replacement with a 1H-indazole moiety resulted in a significant loss of potency. nih.gov Furthermore, N-methylation of the pyrazolo[3,4-b]pyridine nucleus completely abolished the inhibitory activity, suggesting that the N(1)-H of the pyrazolopyridine moiety is crucial for hydrogen bonding interactions within the FGFR1 kinase domain. nih.gov
One of the most promising compounds from this series, compound 7n , exhibited excellent in vitro potency against FGFR1-3 and favorable pharmacokinetic properties. nih.govnih.gov In a preclinical in vivo study, compound 7n demonstrated significant antitumor activity in an H1581 xenograft model, which is driven by FGFR1. nih.govnih.gov These findings underscore the potential of 1H-pyrazolo[3,4-b]pyridine derivatives as promising candidates for the development of novel anticancer drugs targeting the FGFR signaling pathway. nih.gov
In Vitro Activity of a Lead FGFR Inhibitor
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | H1581 Cell Proliferation IC50 (nM) |
|---|---|---|---|---|
| 7n | Data not specified | Data not specified | Data not specified | Data not specified |
Tropomyosin Receptor Kinase (TRK) Inhibitors
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that are critical for the development and function of the nervous system. Gene fusions involving the NTRK genes, which encode the TRK receptors, can lead to the production of constitutively active fusion proteins that drive the growth of various cancers. Consequently, TRK inhibitors have emerged as a significant class of targeted cancer therapies.
Based on a scaffold hopping strategy and computer-aided drug design, a series of 38 novel pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated as TRK inhibitors. nih.govrsc.org The pyrazolo[3,4-b]pyridine core was selected for its ability to act as a hydrogen bond center, while the pyridine (B92270) ring was anticipated to engage in π-π stacking interactions within the kinase domain. nih.gov
Several of the synthesized compounds exhibited nanomolar inhibitory activity against TRKA. nih.gov Notably, compounds C03 , C09 , and C10 displayed potent pan-TRK inhibition. nih.gov Compound C03 also demonstrated significant antiproliferative activity against the Km-12 cancer cell line, which harbors an NTRK fusion, with an IC50 value of 0.304 μM. nih.govresearchgate.net Importantly, this compound showed weak inhibitory activity against the TRKA-independent MCF-7 breast cancer cell line and the non-cancerous HUVEC cell line, suggesting a degree of selectivity and a potentially lower risk of off-target effects. nih.gov
In Vitro TRK Kinase Inhibitory Activities of Lead Compounds
| Compound | TRKA IC50 (μM) | TRKB IC50 (μM) | TRKC IC50 (μM) |
|---|---|---|---|
| C03 | 0.056 | 0.090 | 0.058 |
| C09 | 0.057 | 0.090 | 0.083 |
| C10 | 0.026 | 0.118 | 0.076 |
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that regulate the cell cycle, and their aberrant activity is a hallmark of many cancers. The 1H-pyrazolo[3,4-b]pyridine scaffold has been explored for the development of CDK inhibitors.
One study reported the synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as inhibitors of several protein kinases, including CDK5. nih.gov Compound 4 from this series, 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, showed an IC50 of 0.41 μM against CDK5. nih.gov
In another study, two series of 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines were synthesized and evaluated for their anticancer activity. nih.gov These compounds were found to induce cell cycle arrest and apoptosis by inhibiting CDK2 and/or CDK9. nih.gov
TANK-Binding Kinase 1 (TBK1) Inhibitors
TANK-binding kinase 1 (TBK1) is a noncanonical IκB kinase that plays a crucial role in innate immunity and has been implicated in oncogenesis. A series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered as potent TBK1 inhibitors through a rational drug design strategy. nih.gov
Through several rounds of optimization, compound 15y emerged as a highly potent TBK1 inhibitor with an IC50 value of 0.2 nM. nih.gov This compound also demonstrated good selectivity. In cellular assays, compound 15y effectively inhibited the TBK1 downstream IFN signaling pathway in stimulated THP-1 and RAW264.7 cells. nih.gov Furthermore, it exhibited micromolar antiproliferative effects on several cancer cell lines, including A172, U87MG, A375, A2058, and Panc0504. nih.gov
TBK1 Inhibitory Activity of Lead Compound
| Compound | TBK1 IC50 (nM) |
|---|---|
| 15y | 0.2 |
In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines
Numerous studies have reported the cytotoxic and antiproliferative effects of 1H-pyrazolo[3,4-b]pyridine derivatives against a variety of human cancer cell lines.
One study evaluated a series of pyrazolo[3,4-b]pyridine derivatives against A-549 (lung), HEPG2 (liver), and HCT-116 (colon) cancer cell lines. researchgate.netscirp.org Compound 8b from this series displayed the highest activity with IC50 values of 2.9, 2.6, and 2.3 μM against these cell lines, respectively. researchgate.netscirp.org
Another study investigated two series of pyrazolo[3,4-b]pyridine derivatives, 9a-h and 14a-h , for their anticancer potency against Hela, MCF7, and HCT-116 cancer cell lines. nih.gov Compound 9a showed the highest activity against Hela cells with an IC50 of 2.59 μM, comparable to doxorubicin (B1662922). nih.gov Compound 14g was particularly effective against MCF7 and HCT-116 cells, with IC50 values of 4.66 and 1.98 μM, respectively. nih.gov
Furthermore, a study on novel pyrazolo[3,4-b]pyridine derivatives reported significant cytotoxic activities against Hep G2 and MCF7 cells. jst.go.jp Notably, compounds 5 , 6a , 6b , 7b , and 10 exhibited antiproliferative potency against MCF7 cells with IC50 values ranging from 0.0001 to 0.0211 μM, which was better than the standard drug doxorubicin (IC50 = 0.099 μM). jst.go.jp Compound 7b was particularly potent against both Hep G2 and MCF7 cell lines, with IC50 values of 0.0158 μM and 0.0001 μM, respectively. jst.go.jp
In Vitro Cytotoxicity of Pyrazolo[3,4-b]pyridine Derivatives (IC50, μM)
| Compound | A-549 (Lung) | HEPG2 (Liver) | HCT-116 (Colon) | Hela (Cervical) | MCF7 (Breast) |
|---|---|---|---|---|---|
| 8b | 2.9 researchgate.netscirp.org | 2.6 researchgate.netscirp.org | 2.3 researchgate.netscirp.org | - | - |
| 9a | - | - | - | 2.59 nih.gov | - |
| 14g | - | - | 1.98 nih.gov | - | 4.66 nih.gov |
| 7b | - | 0.0158 jst.go.jp | - | - | 0.0001 jst.go.jp |
Antimicrobial Activity
In addition to their anticancer properties, pyrazolo[3,4-b]pyridine derivatives have been investigated for their antimicrobial activity against a range of bacterial and fungal pathogens.
A series of novel 3-substituted-pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their antimicrobial activity against six bacterial and six fungal strains. ekb.eg Several compounds, including 3a , 3b , 4a , 4d , 6a , 6c , 9a , and 9c , exhibited potent antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2 to 32 μg/mL. ekb.eg The most active of these compounds were also tested against methicillin-resistant Staphylococcus aureus (MRSA). ekb.eg
Another study focused on the synthesis and antibacterial evaluation of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. japsonline.com Several of the pyrazolo[3,4-b]pyridine derivatives showed moderate antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. japsonline.com
Furthermore, molecular hybrids of pyrazolo[3,4-b]pyridine and triazole have been designed and synthesized to explore their antibacterial potential. nih.gov Compounds 24 and 27 from this series were identified as highly potent against S. aureus and K. pneumoniae, with MIC values of 0.25 μg/mL and MBC values of 0.5 μg/mL for both pathogens. nih.gov
A separate investigation into pyrazolo[3,4-b]pyridine derivatives reported that compounds 1 , 5 , and 6 showed elevated activity against anaerobic bacteria but low activity against aerobic bacteria. nih.gov The tuberculostatic activity of some derivatives was also noted, with MIC values ranging from 22 to 100 μg/cm³. nih.gov
Antimicrobial Activity of Pyrazolo[3,4-b]pyridine Derivatives (MIC, μg/mL)
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 3a, 3b, 4a, 4d, 6a, 6c, 9a, 9c | Various bacteria and fungi | 2-32 ekb.eg |
| 24 | S. aureus, K. pneumoniae | 0.25 nih.gov |
| 27 | S. aureus, K. pneumoniae | 0.25 nih.gov |
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Derivatives of pyrazolo[3,4-b]pyridine have been investigated for their antibacterial properties against a spectrum of pathogens. jpionline.org Studies have shown that certain compounds in this class exhibit moderate to significant activity against both Gram-positive and Gram-negative bacteria. japsonline.com
One study synthesized a series of pyrazolo[3,4-b]pyridines (6a-h) and evaluated their in vitro antibacterial activity. japsonline.com Against the Gram-positive bacterium Bacillus subtilis, derivatives 6a, 6b, 6c, 6d, 6g, and 6h showed moderate activity, with inhibition zones (IZ) ranging from 12-14 mm. japsonline.com For Staphylococcus aureus, another Gram-positive strain, derivative 6b displayed moderate activity with an inhibition zone of 12 mm. japsonline.com In tests against the Gram-negative bacterium Escherichia coli, compounds 6b, 6d, and 6h were found to have moderate efficacy, producing inhibition zones of 13, 16, and 12 mm, respectively. japsonline.com
Further research into new 3-substituted-pyrazolo[3,4-b]pyridine derivatives identified several compounds with potent antimicrobial activity, showing Minimum Inhibitory Concentration (MIC) values between 2 and 32 μg/mL against various bacterial strains. ekb.eg Specifically, compounds 3a, 3b, 4a, 4d, 6a, 6c, 9a, and 9c were among the most active. ekb.eg The most potent of these were also evaluated for their inhibitory action against dihydrofolate reductase (DHFR), a key enzyme in bacterial metabolism. ekb.eg Compounds 4d, 6c, and 9c demonstrated superior inhibition of DHFR compared to the reference drug Trimethoprim. ekb.eg
| Compound | Bacterial Strain | Activity Measurement | Result | Reference |
| 6b | Staphylococcus aureus | Inhibition Zone (IZ) | 12 mm | japsonline.com |
| 6b | Bacillus subtilis | Inhibition Zone (IZ) | 12-14 mm | japsonline.com |
| 6h | Bacillus subtilis | Inhibition Zone (IZ) | 12-14 mm | japsonline.com |
| 6b | Escherichia coli | Inhibition Zone (IZ) | 13 mm | japsonline.com |
| 6d | Escherichia coli | Inhibition Zone (IZ) | 16 mm | japsonline.com |
| 3a, 3b, 4a, 4d, 6a, 6c, 9a, 9c | Various Bacteria | Min. Inhibitory Conc. (MIC) | 2-32 µg/mL | ekb.eg |
| 4d | Dihydrofolate Reductase (DHFR) | IC₅₀ | 0.72 µM | ekb.eg |
| 6c | Dihydrofolate Reductase (DHFR) | IC₅₀ | 0.95 µM | ekb.eg |
| 9c | Dihydrofolate Reductase (DHFR) | IC₅₀ | 1.09 µM | ekb.eg |
Antifungal Potency
The antifungal potential of pyrazolo[3,4-b]pyridine derivatives has also been a subject of investigation. A study evaluating new 3-substituted-pyrazolo[3,4-b]pyridines tested them against six different fungal strains. ekb.eg The results indicated that compounds 3a, 3b, 4a, 4d, 6a, 6c, 9a, and 9c possessed the most potent antifungal activity, with MIC values in the range of 2-32 μg/mL. ekb.eg In a separate study, isoxazolo[3,4-b]pyridine-3(1H)-one derivatives were noted for their significant antifungal activity against Candida parapsilosis, with MIC values below 6.2 µg/mL. mdpi.com While belonging to a closely related but different scaffold, certain pyrazolo[3,4-d]pyrimidin-4-one derivatives have also shown remarkable antifungal effects against plant pathogenic fungi, suggesting the broader pyrazolo-pyridine framework is promising for developing antifungal agents. nih.govresearchgate.net
| Compound Class | Fungal Strain | Activity Measurement | Result | Reference |
| 3-Substituted-pyrazolo[3,4-b]pyridines (3a, 3b, 4a, 4d, 6a, 6c, 9a, 9c) | Various Fungi | Min. Inhibitory Conc. (MIC) | 2-32 µg/mL | ekb.eg |
| Isoxazolo[3,4-b]pyridine-3(1H)-ones | Candida parapsilosis | Min. Inhibitory Conc. (MIC) | < 6.2 µg/mL | mdpi.com |
Antitubercular Research and Mycobacterial Target Inhibition (e.g., MTBPS)
Tuberculosis remains a significant global health threat, prompting research into novel therapeutic agents. Pyrazolo[3,4-b]pyridine derivatives have emerged as a promising class of compounds in this area. nih.gov A study focused on the design and synthesis of pyrazolo[3,4-b]pyridine-pyrimidone hybrids identified key derivatives with significant activity against the Mycobacterium tuberculosis (Mtb) H37Rv strain. nih.gov Specifically, compounds 8 and 14 showed notable efficacy with MIC values of 3.12 µg/mL and 12.5 µg/mL, respectively. nih.gov
Another research effort involved synthesizing a combinatorial library of substituted pyrazolo[3,4-b]pyridines and evaluating them against M. tuberculosis H37Rv. researchgate.net This study also performed in silico analysis to investigate their binding to pantothenate synthetase (MTBPS), a potential mycobacterial target. researchgate.net The results highlighted a derivative with N(1)CH₃, C(3)C₆H₅, C(4)pCH₃C₆H₅, C(5)CO₂Et, and C(6)SMe substitutions as having promising antitubercular activity. researchgate.net Additionally, research on 2,4-disubstituted pyridine derivatives revealed significant bactericidal activity against M. tuberculosis located within human macrophages and against biofilm-forming tubercle bacilli. frontiersin.org
| Compound | M. tuberculosis Strain | Activity Measurement | Result | Reference |
| Compound 8 (hybrid) | H37Rv | Min. Inhibitory Conc. (MIC) | 3.12 µg/mL | nih.gov |
| Compound 14 (hybrid) | H37Rv | Min. Inhibitory Conc. (MIC) | 12.5 µg/mL | nih.gov |
| Substituted Pyrazolo[3,4-b]pyridine | H37Rv | In vitro MABA assay | Promising Activity | researchgate.net |
| Compound 11 (2,4-disubstituted pyridine) | Intracellular Mtb | MIC₉₉ | 0.8 µg/mL | frontiersin.org |
| Compound 15 (2,4-disubstituted pyridine) | Intracellular Mtb | MIC₉₉ | 1.5 µg/mL | frontiersin.org |
Antiviral Activity
The 1H-pyrazolo[3,4-b]pyridine system is recognized for its potential antiviral applications. researchgate.netnih.gov A notable study investigated the effects of three N-heterocyclic pyrazolopyridine derivatives, designated ARA-04, ARA-05, and AM-57, on the in vitro replication of Herpes Simplex Virus Type-1 (HSV-1). nih.gov All three compounds demonstrated potent antiviral activity, with 50% effective concentration (EC₅₀) values comparable to the reference drug Acyclovir. nih.gov The EC₅₀ values for ARA-04 and ARA-05 were approximately 1.0 µM, while AM-57 was slightly more potent with an EC₅₀ of 0.70 µM. nih.gov The research suggested that these compounds inhibit the HSV-1 replicative cycle through a novel mechanism of action, with ARA-04 and ARA-05 primarily affecting viral adsorption, while AM-57 interfered with later stages of virus replication. nih.gov
| Compound | Virus | Activity Measurement | Result | Reference |
| ARA-04 | Herpes Simplex Virus-1 (HSV-1) | EC₅₀ | 1.00 ± 0.10 µM | nih.gov |
| ARA-05 | Herpes Simplex Virus-1 (HSV-1) | EC₅₀ | 1.00 ± 0.05 µM | nih.gov |
| AM-57 | Herpes Simplex Virus-1 (HSV-1) | EC₅₀ | 0.70 ± 0.10 µM | nih.gov |
Antiparasitic Activity
Antimalarial Investigations
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. nih.gov Pyrazolo[3,4-b]pyridine derivatives have been identified as a promising scaffold for this purpose. nih.govgoogle.com One line of research synthesized a series of 1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives and tested them against a chloroquine-sensitive strain of P. falciparum. nih.gov Among these, compound 5p, which contains a 4-Cl substituent on both aryl rings, showed considerable antimalarial activity in both in vitro and in vivo studies. nih.gov
Another study synthesized ten derivatives of 1-phenyl-1H-pyrazolo[3,4-b]pyridine and tested them against the W2 chloroquine-resistant clone of P. falciparum. nih.gov All compounds in this series exhibited IC₅₀ values lower than the control drug sulfadoxine. nih.gov A separate investigation designed 1H-pyrazolo[3,4-b]pyridine derivatives based on a known antimalarial prototype, leading to compound 75 (R = Cl) which showed an IC₅₀ of 0.09 µM and 49% inhibition of parasitemia in a mouse model. nih.gov
| Compound Class / Specific Compound | Plasmodium Strain | Activity Measurement | Result | Reference |
| Compound 5p | P. falciparum (3D7, Chloroquine-sensitive) | In vitro / In vivo assay | Potent Activity | nih.gov |
| 1-phenyl-1H-pyrazolo[3,4-b]pyridines | P. falciparum (W2, Chloroquine-resistant) | IC₅₀ | Lower than Sulfadoxine | nih.gov |
| Compound 75 (R=Cl) | P. falciparum (W2, Chloroquine-resistant) | IC₅₀ | 0.09 µM | nih.gov |
| Compound 56 | P. falciparum (W2, Chloroquine-resistant) | IC₅₀ | 1.4 µM | nih.gov |
Antileishmanial and Antitrypanosomal Research
Nitrogen-containing aromatic derivatives, including pyrazolo[3,4-b]pyridines, have shown potential as antiparasitic agents against neglected tropical diseases. researchgate.net Research into synthesized pyrazoles, hydrazones, and fused pyrazolo systems has demonstrated their activity against Leishmania and Trypanosoma species. researchgate.net
In a study evaluating a series of newly prepared heterocyclic compounds, a pyrazolo[3,4-b]pyridine derivative (compound 7) was tested for its efficacy against Leishmania mexicana and Trypanosoma cruzi. researchgate.net The IC₅₀ values for all compounds tested in this study ranged from 6 to 89 µM for L. mexicana and 4 to 174 µM for T. cruzi. researchgate.net These findings indicate that the pyrazolo[3,4-b]pyridine scaffold can serve as a basis for developing new molecules with potential antileishmanial and antitrypanosomal activity. researchgate.net
| Compound | Parasite | Activity Measurement | Result Range | Reference |
| Pyrazolo[3,4-b]pyridine (7) and related heterocycles | Leishmania mexicana | IC₅₀ | 6 – 89 µM | researchgate.net |
| Pyrazolo[3,4-b]pyridine (7) and related heterocycles | Trypanosoma cruzi | IC₅₀ | 4 – 174 µM | researchgate.net |
Modulation of Neurological Pathways
Derivatives of the pyrazolo[3,4-b]pyridine core have shown significant potential in modulating various neurological pathways, highlighting their promise as therapeutic agents for a range of neurological and psychiatric disorders. mdpi.com
The orexin (B13118510) system, consisting of two G-protein coupled receptors (OX1R and OX2R), plays a crucial role in promoting wakefulness. aurigeneservices.com Consequently, antagonists of these receptors are a major focus for the treatment of insomnia. aurigeneservices.com Through high-throughput screening, the 1H-pyrazolo[3,4-b]pyridine scaffold was identified as a potent dual orexin receptor antagonist (DORA). aurigeneservices.comnih.gov
Initial hit compound rac-1 demonstrated dual potency on both orexin receptors in functional cell-based assays. aurigeneservices.com Subsequent structure-activity relationship (SAR) studies and medicinal chemistry optimization, focusing on the amide motif of the molecule, led to the development of highly potent DORAs, including (S)-2 and (S)-3. nih.gov These investigations highlight the potential of the pyrazolo[3,4-b]pyridine core in developing treatments for sleep disorders. bohrium.com
Table 1: Orexin Receptor Antagonism of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | hOX1R (IC50 nM) | hOX2R (IC50 nM) |
|---|---|---|
| rac-1 | 130 | 88 |
| (S)-2 | 10 | 5 |
This table is interactive and can be sorted by column.
Structurally related pyrazolo[3,4-b]pyridines have been reported to exhibit neuroprotective, antidepressant, and anxiolytic properties. mdpi.com This class of compounds is recognized for its activity on the nervous system, forming the basis of several therapeutic agents. nih.gov For example, compounds such as Cartazolate and Tracazolate, which contain the pyrazolo[3,4-b]pyridine moiety, are known for their anxiolytic effects. researchgate.net Furthermore, Etazolate has been clinically investigated for its potential as an anti-Alzheimer's agent. mdpi.comresearchgate.net The broad neurotropic activity of this scaffold underscores its importance in the development of treatments for various central nervous system disorders. researchgate.net
The accumulation of β-amyloid (Aβ) plaques is a primary pathological hallmark of Alzheimer's disease (AD). mdpi.comnih.gov Developing probes that can selectively bind to these plaques is crucial for AD diagnosis. mdpi.com Novel pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for this purpose. mdpi.com
In one study, novel dimethylamino- and pyrene-substituted pyrazolo[3,4-b]pyridine compounds were synthesized. mdpi.com These derivatives exhibited favorable photophysical properties and, crucially, demonstrated high and selective binding to amyloid plaques in brain tissue sections from patients with Alzheimer's disease when observed with fluorescent confocal microscopy. mdpi.comresearchgate.net These findings suggest that the pyrazolo[3,4-b]pyridine scaffold holds significant potential for the development of novel diagnostic probes for Alzheimer's disease. mdpi.com
Anti-inflammatory Investigations
The pyrazolo[3,4-b]pyridine core has been identified as a key structural motif in compounds with anti-inflammatory properties. mdpi.comresearchgate.net Research has focused on the role of these derivatives as inhibitors of key enzymes in inflammatory signaling pathways.
One significant target is TANK-binding kinase 1 (TBK1), a noncanonical member of the inhibitor-kappaB kinases (IKKs) family that plays a crucial role in coordinating innate immunity and neuroinflammation. nih.gov A series of 1H-pyrazolo[3,4-b]pyridine derivatives were designed and discovered as potent TBK1 inhibitors. Through several rounds of optimization, compound 15y emerged as a highly potent inhibitor of TBK1 with an IC50 value of 0.2 nM and good selectivity. nih.gov This compound effectively inhibited the downstream interferon signaling pathway of TBK1 in stimulated cell lines, demonstrating the potential of this chemical class in treating immune- and cancer-related diseases. nih.gov
Table 2: TBK1 Inhibition by Pyrazolo[3,4-b]pyridine Derivatives
| Compound | TBK1 (IC50 nM) |
|---|---|
| 15y | 0.2 |
| BX795 (Reference) | 7.1 |
This table is interactive and can be sorted by column.
Cardiovascular and Pulmonary System Modulation
Derivatives of pyrazolo[3,4-b]pyridine have been explored for their effects on the cardiovascular and pulmonary systems, particularly in the context of pulmonary hypertension.
Pulmonary hypertension (PH) is a severe cardiopulmonary disease characterized by elevated pressure in the pulmonary arteries. nih.gov The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is a key regulator of vascular tone, and its dysregulation is implicated in PH. nih.govfrontiersin.org sGC stimulators are a class of drugs that directly activate sGC, leading to vasodilation. frontiersin.org
Several novel pyrazolo[3,4-b]pyridine derivatives have been identified as potent sGC stimulators. nih.govfrontiersin.orgresearchgate.net For instance, the derivative HLQ2g was shown to significantly reduce elevated right ventricular systolic pressure (RVSP) and right ventricular hypertrophy in a rat model of hypoxia-induced pulmonary hypertension. nih.gov Another derivative, compound 2, not only exhibited vasodilation activity but also suppressed the proliferation and migration of human pulmonary artery smooth muscle cells. frontiersin.orgresearchgate.netacs.org In preclinical models, compound 2 also significantly decreased RVSP and attenuated vascular remodeling. researchgate.netacs.org These findings position pyrazolo[3,4-b]pyridine-based sGC stimulators as promising candidates for the treatment of pulmonary hypertension. nih.govresearchgate.net
Table 3: Preclinical Effects of sGC-Stimulating Pyrazolo[3,4-b]pyridine Derivatives in Hypoxia-Induced PH Models
| Compound | Primary Mechanism | Key In Vivo Findings |
|---|---|---|
| HLQ2g | sGC stimulation, restoration of cGKI expression and BMP signaling | Significantly reduced RVSP and RV hypertrophy. Attenuated vascular remodeling. |
| Compound 2 | Dual sGC stimulation and AMPK inhibition | Significantly decreased RVSP. Attenuated pulmonary artery medial thickness and RV hypertrophy. |
This table is interactive and can be sorted by column.
Enzyme Inhibition (Non-Kinase Targets)
The therapeutic potential of the pyrazolo[3,4-b]pyridine scaffold extends beyond kinase inhibition to encompass a variety of other enzyme targets. Derivatives of this heterocyclic system have been investigated for their ability to modulate the activity of enzymes implicated in different pathological conditions. These non-kinase targets include enzymes central to neurological processes and purine (B94841) metabolism. The structural versatility of the pyrazolo[3,4-b]pyridine core allows for the design of specific inhibitors with tailored pharmacological profiles. Research in this area has led to the identification of compounds with significant inhibitory activity against enzymes such as acetylcholinesterase and xanthine (B1682287) oxidase, highlighting the broad utility of this chemical scaffold in drug discovery.
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. In the search for new and effective AChE inhibitors, a series of tacrine (B349632) (THA) analogues incorporating the pyrazolo[3,4-b] nih.govnih.govnaphthyridine system have been synthesized and evaluated. nih.gov These compounds were designed as isosteres of the quinoline (B57606) ring of tacrine, a well-known cholinesterase inhibitor.
The inhibitory activity of these pyrazolo[3,4-b]pyridine derivatives was assessed against rat brain cholinesterases. The results indicated that all the synthesized compounds were effective in inhibiting the enzyme. nih.gov Notably, some derivatives demonstrated high potency and selectivity for AChE over butyrylcholinesterase (BuChE), a related enzyme. For instance, compounds designated as 9 and 12b were identified as the most potent inhibitors of AChE in the series, with IC50 values of 6.0 µM and 6.4 µM, respectively. nih.gov Furthermore, these compounds exhibited selectivity for AChE, with selectivity indexes of 5.3 and 20.9, respectively, when compared to their inhibitory activity against BuChE. nih.gov
The detailed inhibitory activities of selected pyrazolo[3,4-b] nih.govnih.govnaphthyridine derivatives are presented in the table below.
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE/AChE) |
| 9 | 6.0 | 32.0 | 5.3 |
| 12b | 6.4 | 134.0 | 20.9 |
| Data sourced from a study on tacrine analogues containing the pyrazolo[3,4-b] nih.govnih.govnaphthyridine system. nih.gov |
Molecular dynamic simulations using the X-ray crystal structure of AChE from Torpedo californica were employed to elucidate the potential binding interactions of these novel inhibitors with the enzyme. nih.gov
Xanthine oxidase (XO) is a crucial enzyme in the metabolic pathway of purines, where it catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. Elevated levels of uric acid in the blood can lead to hyperuricemia, a condition that is a precursor to gout. Consequently, the inhibition of XO is a key therapeutic approach for the management of gout. Allopurinol (B61711), a pyrazolo[3,4-d]pyrimidine, is a widely used XO inhibitor in clinical practice.
Inspired by the structure of allopurinol, researchers have synthesized and evaluated a series of substituted pyrazolo[3,4-b]pyridines for their potential as XO inhibitors. nih.gov Among the various derivatives synthesized, 4-hydroxypyrazolo[3,4-b]pyridine-5-carboxylic acids were found to exhibit significant inhibitory potency against xanthine oxidase. nih.gov The study highlighted that the potency of these compounds was in the same order of magnitude as that of allopurinol, indicating their potential as effective XO inhibitors. nih.gov The research also delved into the structure-activity relationships, examining the influence of different substitutions on the pyrazolo[3,4-b]pyridine ring on the enzyme inhibitory effect and the steric tolerance of the enzyme-inhibitor complex. nih.gov While specific IC50 values for these particular pyrazolo[3,4-b]pyridine derivatives are not detailed in the available literature, their comparable potency to allopurinol underscores their therapeutic potential.
For context, a related study on pyrazolo[3,4-d]pyrimidine-based inhibitors of xanthine oxidase reported the following IC50 values, which can serve as a benchmark for the potency of this class of compounds. msu.ru
| Compound | XO IC50 (µM) |
| Allopurinol | 0.776 ± 0.012 |
| 4-Mercapto-1H-pyrazolo[3,4-d]pyrimidine | 1.326 ± 0.013 |
| 4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine | 1.564 ± 0.065 |
| 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine | 0.600 ± 0.009 |
| Data for pyrazolo[3,4-d]pyrimidine derivatives. msu.ru |
Spectroscopic and Analytical Characterization in Pyrazolo 3,4 B Pyridine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Proton and Carbon-13)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including heterocyclic systems like pyrazolo[3,4-b]pyridines. Both ¹H (proton) and ¹³C (Carbon-13) NMR would be essential for confirming the identity of 3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) and pyrazole (B372694) rings. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituents. Typically, aromatic protons in this type of fused ring system appear in the range of δ 7.0-9.0 ppm. The spectrum would show signals corresponding to the protons at positions 5 and 6 of the pyridine ring and the N-H proton of the pyrazole ring. The N-H proton signal is often broad and its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR: The Carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be observed for each of the unique carbon atoms in the bicyclic system. The carbons directly attached to the chlorine atoms (C3 and C4) would exhibit chemical shifts influenced by the electronegativity of chlorine. The chemical shifts for carbons in the pyrazolo[3,4-b]pyridine core are generally found in the aromatic region of the spectrum.
A representative, though not specific, data table structure for NMR is provided below.
Table 1: Hypothetical NMR Data Interpretation for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-5 | Expected in aromatic region | - |
| H-6 | Expected in aromatic region | - |
| N1-H | Broad, variable shift | - |
| C-3 | - | Influenced by Cl |
| C-3a | - | Quaternary carbon |
| C-4 | - | Influenced by Cl |
| C-5 | - | Aromatic carbon |
| C-6 | - | Aromatic carbon |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibration of the pyrazole ring typically appears as a band in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the fused aromatic rings would produce a series of bands in the 1400-1650 cm⁻¹ region. The C-Cl stretching vibrations would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3100 - 3500 |
| Aromatic C-H Stretch | > 3000 |
| C=C and C=N Stretch | 1400 - 1650 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₆H₃Cl₂N₃), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, this molecular ion peak would exhibit a characteristic isotopic pattern. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the spectrum would show peaks for [M]⁺, [M+2]⁺, and [M+4]⁺ with a specific intensity ratio, confirming the presence of two chlorine atoms. Fragmentation of the molecular ion would likely involve the loss of chlorine atoms or HCl, as well as the cleavage of the heterocyclic rings.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Description |
|---|---|
| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster showing isotopic pattern for two chlorine atoms |
| [M-Cl]⁺ | Fragment corresponding to the loss of a chlorine atom |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound are expected to absorb UV light, leading to π → π* and n → π* electronic transitions. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show one or more absorption maxima (λ_max). The positions and intensities of these bands are characteristic of the chromophoric system of the pyrazolo[3,4-b]pyridine core and are influenced by the substituents. The dichloro substitution would likely cause a shift in the absorption maxima compared to the unsubstituted parent compound.
Table 4: General UV-Vis Absorption Characteristics for Pyrazolo[3,4-b]pyridine Systems
| Transition Type | Typical Absorption Range (nm) |
|---|---|
| π → π* | 250 - 400 |
Emerging Applications and Future Research Directions for Pyrazolo 3,4 B Pyridines
Applications in Materials Science
The unique photophysical properties of the pyrazolo[3,4-b]pyridine core, which can be modulated by substitution, make it a promising candidate for various applications in materials science. The electron-withdrawing nature of the chlorine atoms in 3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine can influence the electron density of the aromatic system, which is a key factor in the design of advanced organic materials.
Organic Semiconductors
Recent research in material chemistry has identified pyrazolo[3,4-b]pyridine compounds as key intermediates in the development of organic semiconductors. researchgate.net The planarity and aromaticity of the pyrazolo[3,4-b]pyridine scaffold facilitate intermolecular π-π stacking, which is crucial for charge transport in organic semiconductor devices. The introduction of dichloro-substituents on the pyridine (B92270) ring of this compound could enhance its electron-accepting properties, making it a potential n-type semiconductor material. Further functionalization at the chloro positions could lead to the development of tailored organic semiconductors with optimized charge mobility and stability for applications in organic field-effect transistors (OFETs) and other electronic devices.
Organic Light-Emitting Diodes (OLEDs)
The pyrazolo[3,4-b]pyridine framework is a valuable component in the design of materials for organic light-emitting diodes (OLEDs). researchgate.net Specifically, derivatives of the related pyrazolo[3,4-b]quinoline have been investigated as emission materials in organic electroluminescent cells. nih.gov The inherent fluorescence of the pyrazolo[3,4-b]pyridine core can be tuned by introducing different substituents. For this compound, the chlorine atoms can serve as handles for further chemical modifications to introduce chromophoric and electron-transporting moieties. These modifications can lead to the development of novel emitters or host materials for phosphorescent and delayed-fluorescence OLEDs with high efficiency and color purity. acs.org
Fluorescent Sensors for Cation Detection
Derivatives of pyrazolo[3,4-b]pyridine have been successfully employed as fluorescent probes for the detection of various cations. nih.gov The nitrogen atoms within the heterocyclic system can act as binding sites for metal ions, and this interaction can lead to a change in the fluorescence properties of the molecule, such as quenching or enhancement of the emission. nih.gov This phenomenon forms the basis of their application as chemosensors. For instance, a 4-phenyl-substituted bis-pyrazolo[3,4-b:4′,3′-e]pyridine has demonstrated high sensitivity for the detection of Cu2+ ions at nanomolar concentrations. researchgate.net The 3,4-dichloro-substitution pattern in the target molecule provides a platform for the introduction of specific chelating groups that could lead to highly selective and sensitive fluorescent sensors for various environmentally and biologically important cations.
| Fluorophore | Target Cation | Detection Limit | Fluorescence Response |
| 4-phenyl-substituted bis-pyrazolo[3,4-b:4′,3′-e]pyridine | Cu2+ | 26 nM | Quenching |
| 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline with dipicolylamine | Zn2+ | Not specified | Enhancement |
Advanced Methodologies in Synthesis and Functionalization
The synthesis of the pyrazolo[3,4-b]pyridine core can be broadly categorized into two main strategies: the construction of a pyridine ring onto a pre-existing pyrazole (B372694), or the formation of a pyrazole ring on a substituted pyridine. nih.gov Recent advancements have focused on developing more efficient, regioselective, and environmentally friendly synthetic methods.
Modern synthetic approaches include:
Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient route to substituted pyrazolo[3,4-b]pyridines. researchgate.netresearcher.life
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of pyrazolo[3,4-b]pyridine derivatives. nih.gov
Catalyst-Free Grinding Procedures: As a green chemistry approach, solvent-free grinding methods have been developed for the synthesis of these compounds. researchgate.net
Cascade Cyclization Reactions: Innovative cascade reactions have been developed for the switchable synthesis of functionalized pyrazolo[3,4-b]pyridines. nih.gov
For this compound, the chlorine atoms are key functional groups for further diversification. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Stille, and Sonogashira couplings, are powerful tools for introducing a wide range of substituents at the chloro-positions, enabling the synthesis of a diverse library of derivatives with tailored properties. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Pyrazolo[3,4-b]pyridine Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, and their application to the development of pyrazolo[3,4-b]pyridine-based therapeutics is a promising area of research. premierscience.commdpi.com These computational tools can significantly accelerate the identification and optimization of new drug candidates.
Key applications of AI and ML in this context include:
Virtual Screening: AI algorithms can screen vast virtual libraries of pyrazolo[3,4-b]pyridine derivatives to identify compounds with a high probability of binding to a specific biological target. nih.gov
De Novo Drug Design: Machine learning models can generate novel pyrazolo[3,4-b]pyridine structures with desired pharmacological properties.
ADMET Prediction: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new pyrazolo[3,4-b]pyridine derivatives, helping to prioritize candidates with favorable drug-like profiles.
Scaffold Hopping and Bioisosteric Replacement: Computer-aided drug design techniques can be used to identify novel scaffolds, such as the pyrazolo[3,4-b]pyridine core, as replacements for existing drug structures to improve properties or circumvent patents. rsc.org
The integration of these computational approaches can significantly reduce the time and cost associated with the preclinical development of new pyrazolo[3,4-b]pyridine-based drugs.
Challenges and Future Prospects in Pyrazolo[3,4-b]pyridine Research
Despite the significant progress in the chemistry and applications of pyrazolo[3,4-b]pyridines, several challenges remain. One of the primary challenges is the development of highly regioselective and stereoselective synthetic methods to access specific isomers, which is crucial for their application in both materials science and medicine.
Future research in this field is expected to focus on several key areas:
Development of Novel Synthetic Methodologies: The exploration of new catalytic systems and reaction conditions to achieve greater control over the synthesis of complex pyrazolo[3,4-b]pyridine derivatives. researcher.lifenih.gov
Expansion of Applications in Materials Science: The design and synthesis of novel pyrazolo[3,4-b]pyridine-based materials with enhanced performance in organic electronics and sensing applications.
Exploration of New Biological Targets: The continued investigation of the therapeutic potential of pyrazolo[3,4-b]pyridines against a wider range of diseases, guided by computational and experimental screening.
Green Chemistry Approaches: The development of more sustainable synthetic routes to minimize the environmental impact of producing these valuable compounds. researchgate.net
Q & A
Q. What are the primary synthetic routes for 3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine and its derivatives?
The synthesis typically involves two strategies:
- Pyrazole ring construction on pyridine : Starting with pyridine derivatives, such as 5-aminopyrazoles, followed by cyclization and halogenation. For example, intermediates like 4-chloro-1H-pyrazolo[3,4-b]pyridine are synthesized via condensation reactions with aniline derivatives ().
- Pyridine annulation on pyrazole : Using Mannich-type reactions or nucleophilic substitutions, as seen in the preparation of antileishmanial compounds ().
Key reagents include Pd/CuI catalysts for regioselective C-H arylation () and N-nucleophiles for substitutions ().
Q. How is structural characterization performed for pyrazolo[3,4-b]pyridine derivatives?
- 1D/2D NMR : Assigning hydrogen and carbon signals using techniques like - COSY, - HETCOR, and DEPT to confirm regiochemistry ().
- X-ray crystallography : Limited in the evidence, but molecular modeling (e.g., AM1 semiempirical methods) is used to predict low-energy conformers and superimpose structures ().
- Mass spectrometry : Validates molecular weight and fragmentation patterns ().
Q. What initial biological screening approaches are used for these compounds?
- In vitro assays : Testing against promastigote forms of Leishmania amazonensis (IC values reported) ().
- Enzymatic inhibition : FGFR1 kinase inhibition assays with IC as low as 0.3 nM ().
- Antimicrobial activity : Evaluated against bacterial strains (e.g., P. aeruginosa, E. coli) with substituent-dependent potency ().
Advanced Research Questions
Q. How do substituents influence the biological activity of 3,4-dichloro derivatives?
- Hydrophobic and steric effects : QSAR studies identify log P (hydrophobicity) and Sterimol parameters (B2, L) as critical for antileishmanial activity ().
- Electron-withdrawing groups : Chloro substituents at C3/C4 enhance FGFR1 selectivity by 1200-fold over VEGFR2, likely via H-bonding with kinase domains ().
- Substituent positioning : Para-methyl groups on phenyl rings reduce antibacterial activity, while ortho-dichloro motifs improve kinase inhibition ().
Q. What advanced catalytic methods enable asymmetric synthesis of pyrazolo[3,4-b]pyridines?
Q. How do structural modifications address conflicting data in biological activity?
- Case study : Replacement of 1H-pyrazolo[3,4-b]pyridine with 1H-indazole reduces FGFR1 potency by 11-fold, confirming scaffold specificity ().
- Contradictory substituent effects : Chloro groups reduce antimicrobial activity in some derivatives (e.g., 11c, 11h) but enhance it in others (11e) (). Resolution involves molecular docking to identify binding pocket compatibility.
Methodological Considerations
Q. What analytical techniques resolve regiochemical ambiguities in substituted derivatives?
Q. How are computational methods integrated into drug design for these compounds?
- Docking studies : Predict interactions with FGFR1 kinase domains, highlighting the role of N(1)-H in H-bonding ().
- QSAR models : Derived from IC values and log P data to optimize antileishmanial activity ().
Key Recommendations
- Prioritize Pd-catalyzed methods for regioselective functionalization.
- Use chloro substituents to enhance kinase selectivity but avoid them in antimicrobial scaffolds.
- Combine NMR and computational modeling to resolve structural ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
